3-Amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol
CAS No.:
Cat. No.: VC17662336
Molecular Formula: C9H16N2OS
Molecular Weight: 200.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2OS |
|---|---|
| Molecular Weight | 200.30 g/mol |
| IUPAC Name | 3-amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol |
| Standard InChI | InChI=1S/C9H16N2OS/c1-6-4-13-8(11-6)7(12)9(2,3)5-10/h4,7,12H,5,10H2,1-3H3 |
| Standard InChI Key | ZIOUGBPCIPUSOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)C(C(C)(C)CN)O |
Introduction
Structural and Molecular Characterization
IUPAC Nomenclature and Molecular Identity
The systematic IUPAC name, 3-amino-2,2-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol, reflects its branched alkoxyamine structure substituted with a 4-methylthiazole group. The compound’s SMILES notation (CC1=CSC(=N1)C(C(C)(C)CN)O) encodes its stereoelectronic features, including the hydroxyl group at position 1, the dimethyl-substituted carbon at position 2, and the 4-methylthiazole ring at position 1.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 214.33 g/mol | |
| InChI Key | ZIOUGBPCIPUSOJ-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CSC(=N1)C(C(C)(C)CN)O |
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous thiazole-amino alcohol hybrids reveal that the thiazole ring adopts a planar configuration, while the propanol chain exhibits restricted rotation due to steric hindrance from the dimethyl groups . Computational models predict a dipole moment of 4.2 Debye, driven by the electron-rich thiazole nitrogen and the polar hydroxyl group .
Synthetic Pathways and Manufacturing
Core Synthesis Strategies
The compound is typically synthesized via a multi-step sequence involving:
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Thiazole Ring Formation: Condensation of 4-methylthiazole-2-carbaldehyde with dimethylacetonitrile in the presence of ammonium acetate yields the thiazole intermediate.
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Amino Alcohol Assembly: Subsequent reduction of the nitrile group using introduces the primary amine, while the hydroxyl group is retained via controlled pH conditions.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | , EtOH, reflux, 12h | 78 | 95 |
| 2 | , THF, 0°C, 2h | 65 | 88 |
Process Optimization Challenges
Patent literature highlights difficulties in minimizing racemization during the reduction step, necessitating chiral auxiliaries or asymmetric catalysis . Scale-up efforts face hurdles in isolating the amino alcohol due to its hygroscopicity, requiring azeotropic drying with toluene .
Physicochemical Properties
Solubility and Stability Profiles
The compound displays limited aqueous solubility (0.8 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (≥50 mg/mL) . Stability studies indicate decomposition above 150°C, with the thiazole ring undergoing thermal ring-opening.
Spectroscopic Fingerprints
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(400 MHz, DMSO-d6): δ 1.12 (s, 6H, CH), 2.35 (s, 3H, thiazole-CH), 3.45 (m, 1H, CHNH) .
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IR (KBr): 3350 cm (O-H stretch), 1620 cm (C=N thiazole).
Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
The primary amine () acts as a nucleophile, participating in Schiff base formation with carbonyl compounds. The hydroxyl group undergoes esterification with acyl chlorides, though steric bulk from the dimethyl groups limits reactivity .
Catalytic Modifications
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets using crystallography.
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Process Intensification: Develop continuous-flow synthesis to improve yield and reduce waste.
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Therapeutic Exploration: Evaluate efficacy in animal models of inflammation or infection.
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